molecular formula C18H14N4OS B2501460 2-(1H-indol-2-yl)-N-(3-methylpyridin-2-yl)thiazole-4-carboxamide CAS No. 1172764-56-5

2-(1H-indol-2-yl)-N-(3-methylpyridin-2-yl)thiazole-4-carboxamide

Cat. No. B2501460
CAS RN: 1172764-56-5
M. Wt: 334.4
InChI Key: XQXAMCZDEZRZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-2-yl)-N-(3-methylpyridin-2-yl)thiazole-4-carboxamide, also known as GSK-3β inhibitor VIII, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine protein kinase that plays a crucial role in several signaling pathways.

Scientific Research Applications

Anticancer Activity

Compounds similar to 2-(1H-indol-2-yl)-N-(3-methylpyridin-2-yl)thiazole-4-carboxamide have been identified as potent inhibitors with excellent antiproliferative activity against a range of hematological and solid tumor cell lines. For instance, certain thiazole-5-carboxamide derivatives have shown remarkable activity in preclinical assays for their anticancer properties. These compounds have demonstrated complete tumor regressions with low toxicity at multiple dose levels in models of chronic myelogenous leukemia (CML) due to their ability to inhibit Src/Abl kinase activity effectively (Lombardo et al., 2004).

Antimicrobial Activity

Thiazole and indole derivatives have shown significant antimicrobial and antifungal activities. Studies have synthesized new series of thiazolidine-2,4-dione carboxamide and amino acid derivatives, showcasing weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans. Some compounds also demonstrated antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, highlighting their potential as novel antimicrobial agents (Rakia Abd Alhameed et al., 2019).

Antiviral Properties

Related compounds to this compound have been explored for their antiviral capabilities. For example, certain thiazole derivatives have been synthesized as water-soluble precursors for evaluation against influenza and other respiratory infections caused by viruses, showing high activity in vitro against influenza A2 and Coxsackie B1 viruses. Such findings indicate the potential utility of these compounds in developing treatments for viral infections (M. R. Harnden et al., 1979).

Enzyme Inhibition

Research has also focused on the development of indole-based derivatives for enzyme inhibition, targeting specific biological processes. A noteworthy study revealed the synthesis of novel pyrazole–indole hybrids designed as antitumor agents. These compounds were screened for cytotoxicity activities in vitro against human cancer types, demonstrating good-to-excellent antitumor activity. This suggests their mechanism of action may involve inhibition of critical enzymes associated with cancer cell proliferation, making them potential candidates for cancer therapy (Ashraf S. Hassan et al., 2021).

properties

IUPAC Name

2-(1H-indol-2-yl)-N-(3-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-11-5-4-8-19-16(11)22-17(23)15-10-24-18(21-15)14-9-12-6-2-3-7-13(12)20-14/h2-10,20H,1H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXAMCZDEZRZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.